

Biocatalytic Synthesis of (R)-2-Aminohexane Using Reductive Aminases

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Compound of Interest

Compound Name: (R)-2-Aminohexane

CAS No.: 70095-40-8

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Technical Whitepaper & Protocol Guide

Executive Summary

The synthesis of chiral primary amines, such as **(R)-2-aminohexane**, has traditionally relied on transition-metal catalyzed reductive amination or resolution of racemates. These methods often suffer from harsh conditions, heavy metal contamination, and maximum theoretical yields of 50% (in resolutions).

This guide details the biocatalytic route using Reductive Aminases (RedAms), specifically the thermotolerant fungal RedAm from *Neosartorya fischeri* (NfRedAm). Unlike Amine Dehydrogenases (AmDHs) which are strictly limited to ammonia, RedAms exhibit a unique plasticity, accepting both ammonia and alkyl amines. For the synthesis of **(R)-2-aminohexane** from 2-hexanone, NfRedAm offers >99% conversion and >99% enantiomeric excess (ee) under mild aqueous conditions, utilizing an NADPH-recycling system.

This document provides a self-validating protocol for the laboratory-scale synthesis, purification, and analysis of **(R)-2-aminohexane**, grounded in the mechanistic understanding of

the RedAm "Ter-Bi" catalytic cycle.

Scientific Foundation & Mechanism

Why Reductive Aminases (RedAms)?

While Transaminases (ATAs) have been the workhorses for chiral amine synthesis, they require a sacrificial amine donor (often alanine or isopropylamine) and struggle with unfavorable thermodynamic equilibria.

Reductive Aminases (RedAms) operate via a direct reductive amination mechanism using NAD(P)H.[1][2][3]

- Advantage 1: They drive equilibrium forward using the irreversibility of cofactor oxidation (or efficient recycling).
- Advantage 2: They catalyze both the formation of the hemiaminal/imine intermediate and its subsequent reduction.[4] This distinguishes them from Imine Reductases (IREDs), which typically require pre-formed imines or high concentrations of substrates to drive non-enzymatic imine formation.
- Selectivity: Fungal RedAms like NfRedAm and AspRedAm (*Aspergillus oryzae*) are generally (R)-selective.[5]

The Catalytic Mechanism (Ter-Bi)

Kinetic studies on RedAms reveal a Ter-Bi ordered mechanism. The enzyme binds the cofactor first, followed by the carbonyl substrate, and finally the amine.[6] This ordered binding creates a "reaction chamber" where the imine is formed and reduced immediately, preventing hydrolysis.



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Figure 1: The Ter-Bi catalytic cycle of Reductive Aminases. Note the sequential binding which facilitates imine formation within the active site.

Experimental Strategy

Enzyme Selection[5][7]

- Primary Catalyst:NfRedAm (from *Neosartorya fischeri*).
 - Rationale: High thermostability ($T_m \sim 59^\circ\text{C}$) allows for reaction temperatures of $30\text{-}40^\circ\text{C}$, improving substrate solubility and reaction rate. It shows high specific activity toward 2-hexanone.
- Cofactor Recycling:GDH (Glucose Dehydrogenase from *Bacillus* sp. or *Pseudomonas* sp.).
 - Rationale: Reduces NADP^+ back to NADPH using Glucose, driving the equilibrium to completion.

Reaction Engineering

- Amine Source: 2M Ammonium Formate or Ammonium Chloride/Ammonia buffer. High ammonia concentration pushes the equilibrium toward the imine.
- pH Control: pH 9.0 - 9.5.
 - Causality: The pK_a of the lysine residues in the active site and the ammonia substrate ($pK_a \sim 9.25$) dictates that a higher pH increases the concentration of free nucleophilic NH_3 , which is required for the attack on the ketone.
- Co-solvent: 5-10% DMSO or Methanol.
 - Causality: 2-Hexanone has limited water solubility. A co-solvent ensures homogeneity without denaturing the enzyme.

Detailed Protocol: Synthesis of (R)-2-Aminoheptane

Scale: 100 mg (Substrate) | Target Conc: 50 mM

Reagents & Equipment

- Substrate: 2-Hexanone (>98%).
- Amine Source: Ammonium Formate (4M stock, pH adjusted to 9.5 with NH₄OH).
- Cofactor: NADP⁺ (catalytic amount, 0.5 mM final).
- Co-substrate: D-Glucose (1.5 equivalents relative to ketone).
- Enzymes:
 - NfRedAm lysate (or purified, ~1 mg/mL final loading).
 - GDH (lyophilized powder, ~5 U/mL).
- Buffer: 100 mM Potassium Phosphate or Tris-HCl, pH 9.0.

Step-by-Step Methodology

- Buffer Preparation: Prepare 20 mL of Ammonium Buffer (2M). Dissolve ammonium formate in water and adjust pH to 9.5 using concentrated aqueous ammonia (25%). Note: Perform in a fume hood.
- Reaction Assembly (in 20 mL vial):
 - Add 10 mL of Ammonium Buffer (pH 9.5).
 - Add D-Glucose (1.5 eq, ~270 mg).
 - Add NADP⁺ (final conc 0.5 mM, ~4 mg).
 - Add GDH (50 Units).
 - Add NfRedAm preparation (10 mg of lyophilized cell-free extract or 1 mL of clarified lysate).
 - Initiation: Add 2-Hexanone (100 mg, ~1 mmol) predissolved in DMSO (1 mL).

- Total Volume adjustment: Top up to 20 mL with 100 mM Tris-HCl pH 9.0 if necessary.
- Incubation:
 - Seal the vial tightly (parafilm recommended to prevent ammonia loss).
 - Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.
- Monitoring (In-Process Control):
 - At t=2h and t=24h, remove 50 μ L aliquot.
 - Quench with 50 μ L 10M NaOH (to basify and extract amine).
 - Extract with 200 μ L Ethyl Acetate.
 - Analyze organic phase by GC-FID (See Section 5).
- Work-up & Isolation:
 - Acidification: Acidify reaction mixture to pH < 2 using 6M HCl. (This converts the amine to the non-volatile ammonium salt).
 - Wash: Extract with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone and any alcohols (though RedAms rarely produce alcohols, GDH byproducts might be present). Discard organic layer.
 - Basification: Adjust aqueous layer to pH > 12 using 10M NaOH.
 - Extraction: Extract the product (now free amine) with MTBE (Methyl tert-butyl ether) or Dichloromethane (3 x 15 mL).
 - Drying: Dry combined organic layers over anhydrous MgSO₄.
 - Concentration: Carefully remove solvent under mild vacuum (Note: 2-amino-hexane is volatile; bp ~130°C. Do not use high vacuum or high heat. Ideally, isolate as HCl salt by adding HCl in ether and filtering).

Analytical Methods & Validation

Quantitative Analysis (GC-FID)

To determine conversion and yield.

- Column: Agilent CP-Volamine or equivalent amine-specific column (prevents tailing).
- Injector: 250°C, Split 20:1.
- Oven Program: 50°C (hold 2 min) -> 10°C/min -> 200°C.
- Retention Times:
 - 2-Hexanone: ~4.5 min
 - 2-Aminohexane: ~6.2 min

Enantiomeric Excess (Chiral GC)

To validate (R)-selectivity.

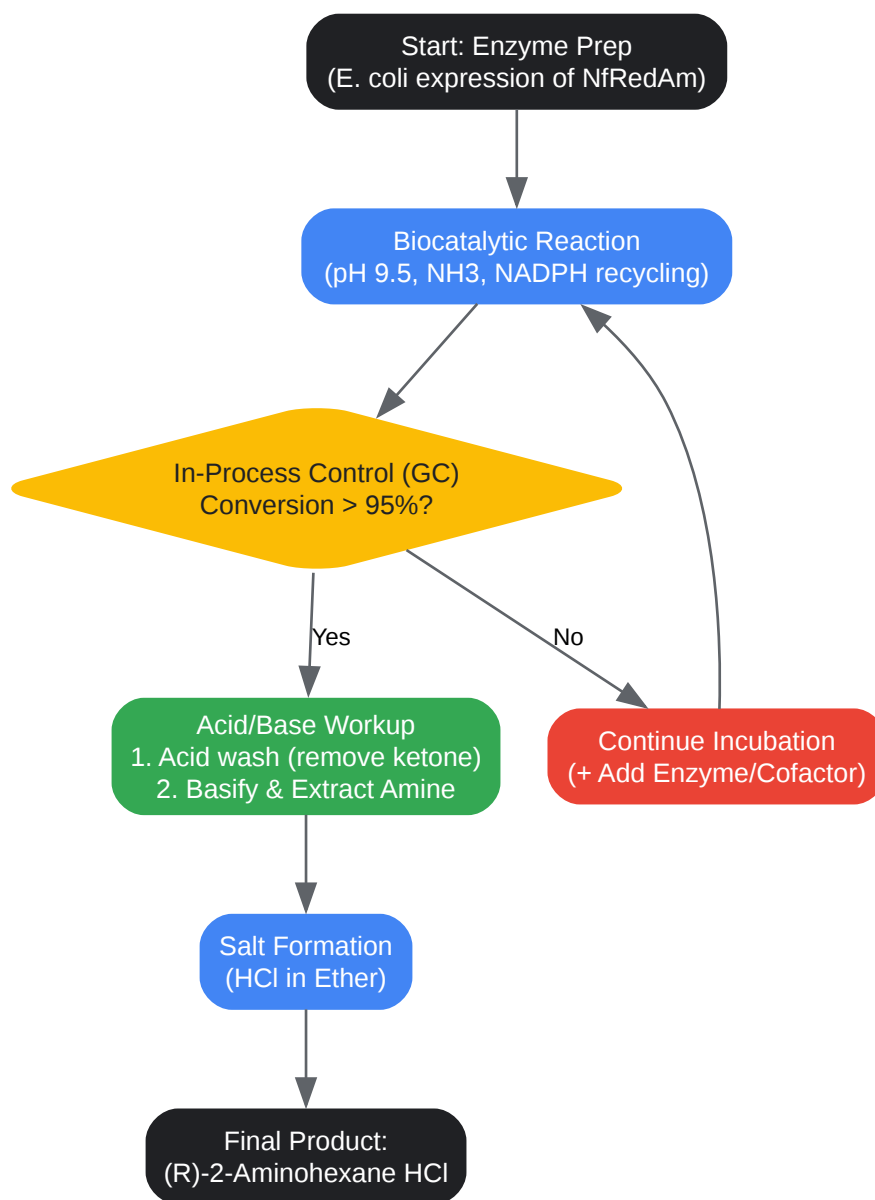
- Column: Hydrodex
-6TBDM or Chirasil-Dex CB.
- Derivatization: Trifluoroacetic anhydride (TFAA) derivatization is recommended for sharper peak separation.
 - Protocol: Mix 10 µL amine + 50 µL DCM + 10 µL TFAA. React 10 min. Inject.
- Expected Result: NfRedAm yields **(R)-2-aminohexane** with >99% ee.

Data Summary Table

| Parameter | Value / Condition |
|-------------------|--|
| Substrate Loading | 50 - 80 mM |
| Amine Equivalents | 5 - 10 eq (Ammonia) |
| Temperature | 30°C (NfRedAm is stable up to 50°C) |
| Conversion (24h) | > 99% |
| Isolated Yield | 85 - 90% (as HCl salt) |
| Selectivity (ee) | > 99% (R) |
| Space-Time Yield | ~8.1 g L ⁻¹ h ⁻¹ (in immobilized flow systems) |

Process Workflow Diagram

This diagram illustrates the logical flow from enzyme preparation to final product isolation, highlighting the critical decision points.



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Figure 2: Operational workflow for the batch synthesis of **(R)-2-aminohexane**.

Troubleshooting & Optimization

- Low Conversion:
 - Cause: Ammonia evaporation. Fix: Ensure system is sealed or use a continuous feed of ammonia gas if scaling up.

- Cause: pH drift. Fix: The reaction consumes ammonia (basic) but produces no strong acid byproducts. However, if using ammonium formate, pH is generally stable. Check pH at t=0 and t=24h.
- Low Enantioselectivity:
 - Cause: Background chemical reductive amination (unlikely with ammonia, but possible with high temp/catalysts). Fix: Ensure negative control (no enzyme) shows <1% product.
 - Cause: Wrong Enzyme. Fix: Verify strain/plasmid sequence. (S)-selective AmDHs exist, but NfRedAm is strictly (R).
- Emulsions during Work-up:
 - Cause: Protein precipitation. Fix: Filter the reaction mixture through Celite before starting the extraction to remove denatured enzyme.

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